Azepane-3,4-diol

Description

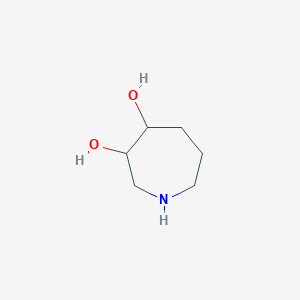

Azepane-3,4-diol is a seven-membered heterocyclic amine (azepane) featuring hydroxyl groups at the 3- and 4-positions. Its molecular formula is C₆H₁₃NO₂, with a molar mass of 147.17 g/mol. The compound combines the structural rigidity of a saturated azepane ring with the polarity and hydrogen-bonding capacity of vicinal diols.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

azepane-3,4-diol |

InChI |

InChI=1S/C6H13NO2/c8-5-2-1-3-7-4-6(5)9/h5-9H,1-4H2 |

InChI Key |

PIOBZIRNQHSVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CNC1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-3,4-diol can be synthesized through various methods. One common approach involves the ring expansion of five or six-membered compounds using thermal, photochemical, or microwave irradiation techniques . Another method includes the Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azepane-3,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Azepane-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepane-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Lignan Metabolites (SC1 and EC1-2)

Structural Features :

- SC1 [(7α,7′α,8α,8′α)-3′,4′-methylenedioxy-7,9′:7′,9-diepoxylignane-3,4-diol] and EC1-2 [(7α,7′β,8α,8′α)-3,4-methylenedioxy-7,9′:7′,9-diepoxylignane-3′,4′-diol] are lignan derivatives with fused bicyclic frameworks and vicinal diol groups .

- Unlike Azepane-3,4-diol, these compounds contain methylenedioxy and epoxylignane moieties, contributing to greater structural complexity.

Aliphatic Diols (Propane-1,2-diol, Butane-1,4-diol)

Structural Features :

Functional Differences :

Unsaturated Diols (1-Octene-3,4-diol)

Structural Features :

Functional Differences :

Azepane Derivatives (2-(3,4-Dichlorophenyl)azepane)

Structural Features :

Functional Differences :

- The dichlorophenyl group enhances lipophilicity , making it suitable for targeting hydrophobic biological targets .

- This compound’s diol groups improve water solubility , a critical factor in drug bioavailability.

Data Table: Key Comparative Properties

Research Findings and Implications

- Biological Activity : Lignan metabolites (SC1, EC1-2) demonstrate senescence suppression, while this compound’s bioactivity remains underexplored . Its diol groups may enable interactions with enzymes or receptors, akin to quercetin derivatives in onion extracts .

- Synthetic Accessibility : this compound’s synthesis likely involves ring-closing metathesis or cyclization, contrasting with the epoxidation-hydrolysis routes for unsaturated diols .

- Solubility and Stability: The compound’s balance of polar (diol) and nonpolar (azepane) groups positions it as a versatile intermediate, outperforming purely aliphatic diols in targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.